molecular formula C13H13N3O2S B606761 コリスマイシンA CAS No. 158792-24-6

コリスマイシンA

カタログ番号: B606761
CAS番号: 158792-24-6
分子量: 275.33 g/mol
InChIキー: NQGMIPUYCWIEAW-OVCLIPMQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Oxidative Stress Inhibition

Mechanism of Action:
Collismycin A has been identified as an effective inhibitor of oxidative stress in cells. It demonstrates protective effects against oxidative damage induced by agents such as hydrogen peroxide and 6-hydroxydopamine, which are known to cause cellular toxicity and death, particularly in dopaminergic neurons associated with Parkinson's disease .

Research Findings:

  • In vitro studies using human neuroblastoma cells (SH-SY5Y) showed that preincubation with Collismycin A significantly enhances cell survival when exposed to oxidative stress .
  • The compound exhibits neuroprotective activity at concentrations as low as 0.05 µM, outperforming traditional antioxidants like N-Acetylcysteine (NAC) in certain assays .

Applications in Neurodegenerative Diseases:
The ability of Collismycin A to mitigate oxidative stress positions it as a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The underlying hypothesis is that oxidative stress plays a pivotal role in the pathophysiology of these conditions .

Iron Chelation

Biological Activity:
Recent proteomic studies have revealed that Collismycin A acts as a specific iron chelator. This property is crucial because excess iron can catalyze the formation of reactive oxygen species, exacerbating oxidative stress and contributing to cancer progression .

Implications for Cancer Treatment:
By chelating iron, Collismycin A may inhibit cancer cell growth, making it a potential therapeutic agent in oncology. Its anti-proliferative effects have been documented against various cancer cell lines, suggesting that it could be integrated into cancer treatment regimens .

Antibacterial Properties

Collismycin A also exhibits antibacterial activity, which has been noted in various studies. Its utility as an antibiotic could be leveraged in treating infections caused by resistant bacterial strains, further expanding its therapeutic potential .

Table 1: Summary of Key Studies on Collismycin A

Study ReferenceFocusFindings
NeuroprotectionSignificant increase in cell survival against H2O2-induced oxidative stress at 0.05 µM concentration.
Iron ChelationIdentified as an effective iron chelator; inhibits cancer cell growth through iron depletion.
Antioxidant ActivityDemonstrated superior protective effects compared to NAC in neuroblastoma cell assays.

作用機序

コリスマイシンAは、主に鉄キレートによって効果を発揮します。Fe(II)イオンとFe(III)イオンの両方に結合し、重要な生物学的プロセスに必要な鉄の利用可能性を阻害する安定した錯体を形成します。 このキレート化は細胞機能を阻害し、癌細胞への細胞毒性効果と病原体に対する抗菌作用をもたらします この化合物は、低酸素誘導性因子1-アルファの蓄積を誘導することによって解糖系にも影響を与え、その生物活性をさらに促進します .

類似の化合物との比較

類似の化合物

独自性

This compoundは、鉄キレート剤と細胞毒性剤の両方としての二重の役割を果たすため、ユニークです。この特性の組み合わせは、癌や微生物感染症の治療法の研究にとって特に貴重です。 鉄イオンと安定な錯体を形成する能力は、他の類似の化合物とは異なります .

準備方法

合成経路と反応条件

コリスマイシンAは、通常、ストレプトマイセス・グロビスポルス菌の発酵液から単離されます。製造には、この化合物の生合成を促進する特定の条件下で細菌を培養することが含まれます。 単離プロセスには、有機溶媒による抽出と、クロマトグラフィー技術を使用した精製が含まれます .

工業生産方法

This compoundの工業生産は、広く文書化されていませんが、一般的に微生物発酵の原則に従っています。 大規模発酵プロセスは、収率を最大化するために最適化され、下流処理には、純粋な化合物を得るための抽出と精製が含まれます .

化学反応の分析

反応の種類

コリスマイシンAは、次のものを含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はさまざまな酸化誘導体をもたらす可能性があり、置換反応はさまざまな官能化アナログを生成できます .

科学研究への応用

This compoundは、幅広い科学研究に役立ちます。

類似化合物との比較

Similar Compounds

Uniqueness

Collismycin A is unique due to its dual role as an iron chelator and a cytotoxic agent. This combination of properties makes it particularly valuable for research into treatments for cancer and microbial infections. Its ability to form stable complexes with iron ions distinguishes it from other similar compounds .

生物活性

Collismycin A (CMA) is a natural product derived from the bacterium Streptomyces, recognized for its diverse biological activities, particularly its cytotoxic and antimicrobial properties. This article explores the biological activity of Collismycin A, focusing on its mechanisms of action, therapeutic potential, and regulatory factors affecting its biosynthesis.

Chemical Structure and Classification

Collismycin A belongs to the 2,2'-bipyridyl family of natural products and is classified as a hybrid polyketide-nonribosomal peptide. Its chemical structure is critical to its biological activity, particularly its ability to chelate iron ions, which plays a significant role in its mechanism against cancer cells and pathogens .

Iron Chelation

One of the primary mechanisms by which Collismycin A exerts its biological effects is through iron chelation . Studies have demonstrated that CMA binds to both Fe(II) and Fe(III) ions, forming stable complexes that inhibit cellular processes reliant on these metals. The binding affinity of CMA to iron ions has been quantified, revealing IC50 values ranging from 0.1 to 0.4 μM for various cancer cell lines, such as HeLa and HL-60 .

The chelation process leads to:

  • Inhibition of Cancer Cell Growth : CMA's ability to sequester iron disrupts cellular functions necessary for proliferation. When iron is present in excess, it can reverse the growth-inhibitory effects of CMA, highlighting the compound's dependence on iron availability .
  • Induction of Cell Cycle Arrest : Treatment with CMA results in significant cell cycle arrest at the G1 phase, marked by decreased levels of cyclin D1 and CDK4 proteins . This effect was reversible upon removal of CMA from the culture medium.

Antimicrobial Activity

Collismycin A has also shown promising antimicrobial properties , although its efficacy varies among different bacterial strains. While it exhibits weak antibacterial activity against certain strains of Staphylococcus aureus, it has demonstrated broader antifungal activity . The specific mechanisms underlying its antimicrobial effects are less well characterized but may relate to its ability to disrupt iron acquisition in pathogens.

Regulatory Factors in Biosynthesis

The biosynthesis of Collismycin A is tightly regulated by environmental factors, particularly iron concentration . Research indicates that high iron levels inhibit CMA production through the repression of specific transcriptional regulators within the gene cluster responsible for its biosynthesis:

  • ClmR1 : A negative regulator whose inactivation leads to increased yields of CMA.
  • ClmR2 : An activator whose overexpression significantly enhances production levels .

This regulatory model underscores the importance of iron as a signaling molecule that influences both the biosynthetic pathway and the ecological role of CMA.

Case Studies and Research Findings

Several studies have contributed to our understanding of Collismycin A's biological activity:

StudyFindings
Filgueira et al. (2013)Demonstrated that modifications to the pyridine ring could maintain biological activity; however, none surpassed the cytotoxicity of CMA itself .
Kim et al. (2016)Identified CMA as an iron chelator affecting glycolytic pathways via HIF-1α accumulation; showed that CMA can induce oxidative stress protection in cellular models .
Recent Proteomic StudiesHighlighted changes in protein expression related to glycolysis and oxidative phosphorylation in response to CMA treatment, further elucidating its mechanism .

特性

IUPAC Name

(NE)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGMIPUYCWIEAW-OVCLIPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=NC(=C1SC)/C=N/O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158792-24-6
Record name Collismycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: What is the primary mechanism of action of Collismycin A?

A1: Collismycin A acts as an iron chelator. [, ] This means it binds to iron ions, making them unavailable for cellular processes.

Q2: How does iron chelation by Collismycin A affect tumor cells?

A2: Iron is crucial for tumor cell growth and proliferation. By chelating iron, Collismycin A inhibits the growth of various human tumor cells, with IC50 values ranging from 100 to 400 nM. []

Q3: What specific cellular processes are affected by Collismycin A's iron chelation activity?

A3: Collismycin A treatment leads to cell cycle arrest at the G1 phase and a marked decrease in Cyclin D1 levels. [] This suggests its iron chelation disrupts cell cycle progression.

Q4: Does Collismycin A show selectivity for iron over other metal ions?

A4: Yes, Collismycin A demonstrates a preference for iron. Its antiproliferative activity is completely abolished by excess iron (Fe(II) or Fe(III)) but not by other metal ions like copper (Cu(II)), zinc (Zn(II)), manganese (Mn(II)), or magnesium (Mg(II)). []

Q5: How does Collismycin A's mechanism compare to other antifungal agents?

A5: Unlike some antifungals that target specific fungal proteins, Collismycin A disrupts iron homeostasis, a process essential for fungal survival, particularly during infection. [] This makes it effective against various Candida species, including drug-resistant strains.

Q6: Does Collismycin C, another compound in the collismycin family, share a similar mechanism of action?

A6: While both compounds possess a 2,2′-bipyridine structure, Collismycin C primarily targets the High Mobility Group Box 1 (HMGB1) protein, a crucial mediator in septic responses. [] It inhibits HMGB1 release and downstream inflammatory responses.

Q7: What is the molecular formula and weight of Collismycin A?

A7: The molecular formula of Collismycin A is C22H21N3O6S, and its molecular weight is 455.50 g/mol. [, ]

Q8: What spectroscopic techniques are commonly employed to characterize Collismycin A?

A8: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, along with Mass Spectrometry (MS), are frequently used to elucidate the structure of Collismycin A. [, ]

Q9: What type of biosynthetic pathway is responsible for Collismycin A production?

A10: Collismycin A is produced through a hybrid polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) pathway. [, ] This complex assembly line incorporates both polyketide and nonribosomal peptide elements.

Q10: What is the role of the flavin-dependent dehydrogenase ColB1 in Collismycin A biosynthesis?

A11: ColB1, recruited by the NRPS module, catalyzes a crucial step: the dehydrogenation of cysteine bound to the peptidyl carrier protein (PCP). [] This modification is essential for the formation of the 2,2'-bipyridine ring.

Q11: How is Collismycin A biosynthesis regulated within the producing organism?

A12: Two pathway-specific regulators, ClmR1 and ClmR2, control Collismycin A production in Streptomyces sp. CS40. [] ClmR1 acts as a repressor, while ClmR2 is an activator.

Q12: Does iron availability affect Collismycin A biosynthesis?

A13: Yes, high iron concentrations inhibit Collismycin A production by repressing the transcription of clmR2, the activator gene. [] This suggests iron-dependent regulation of the biosynthetic pathway.

Q13: How does the presence and position of a hydroxyl group on the 2,2′-bipyridine scaffold influence the antibiofilm activity?

A14: Research indicates that both the presence and the specific position of the hydroxyl group on the 2,2′-bipyridine ring system significantly influence the antibiofilm activity of Collismycin derivatives. []

Q14: Can the biological activity of Collismycin A be modified through structural alterations?

A15: Yes, modifications to the Collismycin A structure can alter its biological activity. For instance, generating analogs with neuroprotective activity has been achieved through mutasynthesis, a process involving genetic manipulation of the biosynthetic pathway. [, ]

Q15: What types of in vitro assays are used to assess the biological activity of Collismycin A?

A16: Researchers often use cell-based assays to evaluate the effects of Collismycin A on cell proliferation, cell cycle progression, and specific protein levels. [, ]

Q16: Has Collismycin A demonstrated efficacy in in vivo models of disease?

A17: Yes, Collismycin A has shown promising results in a Candida infection model using Galleria mellonella larvae. [] Treatment with Collismycin A significantly increased the survival rate of infected larvae.

Q17: What about Collismycin C? Has it shown any promising results in in vivo studies?

A18: Collismycin C has demonstrated efficacy in a mouse model of sepsis. Treatment with Collismycin C effectively reduced HMGB1 release, sepsis-related mortality, and lung damage. []

Q18: What are the potential applications of Collismycin A based on its biological activity?

A19: Collismycin A's iron-chelating and antiproliferative properties make it a potential candidate for anticancer therapy. [] Its antifungal activity against Candida species, including drug-resistant strains, also holds promise for treating fungal infections. []

Q19: What are the potential applications of Collismycin C based on its biological activity?

A20: Collismycin C shows promise as a potential therapeutic agent for treating severe vascular inflammatory diseases, particularly sepsis, due to its ability to inhibit the HMGB1 signaling pathway. []

Q20: What are the key challenges and future research directions for Collismycin A?

A21: Further research is needed to optimize its pharmacological properties, such as improving its bioavailability and understanding its long-term safety profile. Exploring its synergy with existing antifungal agents like fluconazole [] is also crucial for combating drug resistance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。